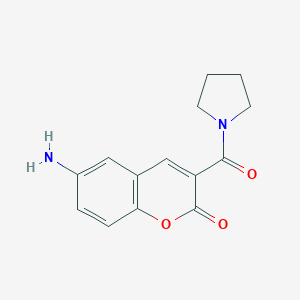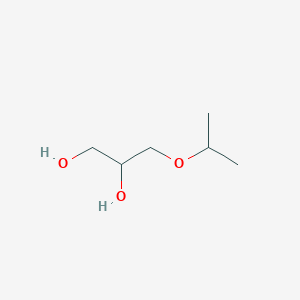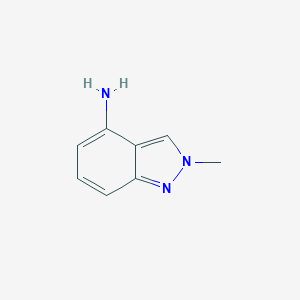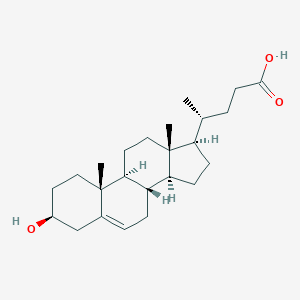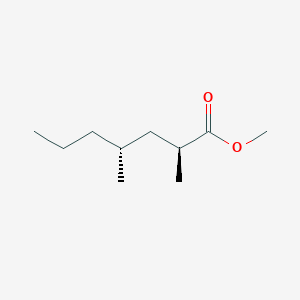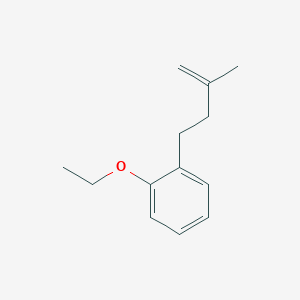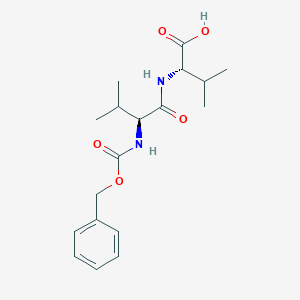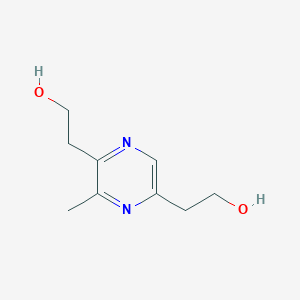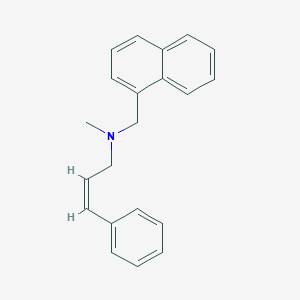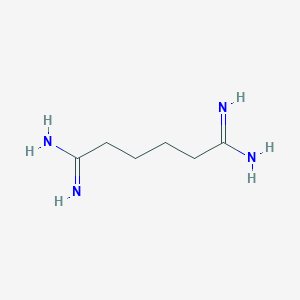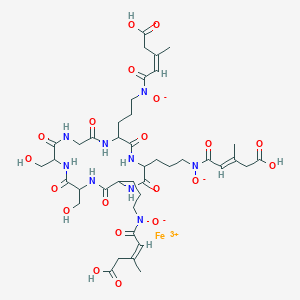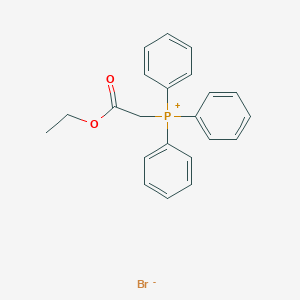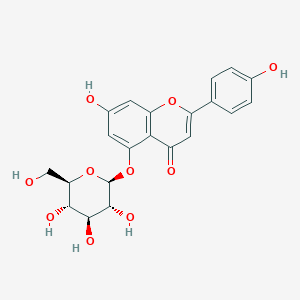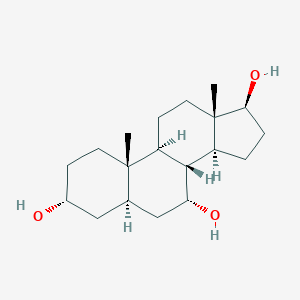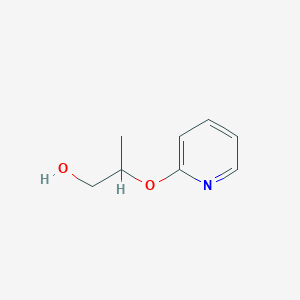
2-(Pyridin-2-yloxy)propan-1-ol
Descripción general
Descripción
“2-(Pyridin-2-yloxy)propan-1-ol” is a chemical compound that has been used in various studies and experiments . It is related to the pyridine and propanol families of compounds, which have wide-ranging applications in medicinal chemistry and other fields .
Synthesis Analysis
The synthesis of “2-(Pyridin-2-yloxy)propan-1-ol” and its derivatives has been the subject of several studies . These studies have employed various methods, including the use of N-hetaryl ureas and alcohols in a catalyst-free synthesis . The synthesis process often involves the formation of intermediate compounds, which are then converted to the desired end product .Molecular Structure Analysis
The molecular structure of “2-(Pyridin-2-yloxy)propan-1-ol” is characterized by the presence of a pyridin-2-yl group and a propan-1-ol group . The compound has a molecular formula of C8H11NO and an average mass of 137.179 Da .Chemical Reactions Analysis
“2-(Pyridin-2-yloxy)propan-1-ol” can participate in various chemical reactions. For instance, pyridin-2-ol, a related compound, has been found to react as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 2-(Pyridin-2-yloxy)propan-1-ol derivatives have been synthesized for specific scientific applications. One study described the synthesis of derivatives with α1 receptor antagonistic activity, highlighting the compound's potential in receptor targeting research (J. Hon, 2013).
- Another research focused on the synthesis and characterization of a Schiff base complex derived from 3-((4-aminobutyl)(pyridin-2-ylmethyl)amino)propan-1-ol, demonstrating the compound's utility in complexation studies (M. Rezaeivala, 2017).
Molecular Interaction Studies
- Studies on pyridine–propan-2-ol solutions have contributed to understanding molecular interactions. One study observed shifts in the ring vibration band of hydrogen-bonded aggregates, aiding in the exploration of molecular aggregation behavior (F. H. Tukhvatullin et al., 2010).
- Infrared spectroscopy has been used to study hydrogen bonding between pyridine and alcohols, including propan-1-ol and propan-2-ol. This research is crucial for understanding molecular interactions in solutions (T. Findlay & A. Kidman, 1965).
Crystallization and Structural Analysis
- The compound's impact on the polymorphic crystallization of certain molecules has been investigated, providing insights into the mechanisms of crystal formation and stability (Kiyoshi Matsumoto et al., 2003).
- Research on 3-(2,2':6',2''-Terpyridin-4'-yloxy)propyl toluene-4-sulfonate, synthesized from a related compound, has provided valuable information on crystal packing and intermolecular hydrogen-bond interactions (R. Hoogenboom et al., 2007).
Catalytic and Chemical Reaction Studies
- The compound has been used in studies related to catalytic properties, such as the dehydration of propan-2-ol, contributing to the understanding of catalysis and reaction mechanisms (A. Legrouri et al., 1998).
- Research on the decomposition of propan-2-ol on carbon-supported catalysts has also involved compounds related to 2-(Pyridin-2-yloxy)propan-1-ol, furthering knowledge in catalysis and surface interactions (J. Zawadzki et al., 2001).
Direcciones Futuras
The future directions for research on “2-(Pyridin-2-yloxy)propan-1-ol” and its derivatives are promising. There is ongoing interest in the synthesis of novel heterocyclic compounds with potential biological activities . Furthermore, the development of new agrochemicals and anti-fibrotic drugs using these compounds is a potential area of exploration .
Propiedades
IUPAC Name |
2-pyridin-2-yloxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-7(6-10)11-8-4-2-3-5-9-8/h2-5,7,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMSWYULCWBKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yloxy)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



